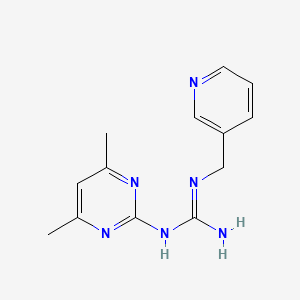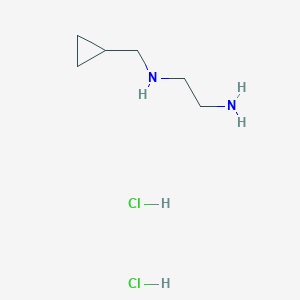![molecular formula C15H15N5O4S B2937196 1,3,9-Trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione CAS No. 897453-65-5](/img/structure/B2937196.png)
1,3,9-Trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,9-Trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione, also known as TNMPSD, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. TNMPSD belongs to the class of purine derivatives and has a molecular formula of C19H18N4O4S.
Aplicaciones Científicas De Investigación
Applications in Chemistry and Biological Studies
Synthetic Pathways and Derivatives : Purine studies have led to the development of various synthetic pathways for the methylation and reduction of purine derivatives, producing a range of tetrahydro derivatives with potential biological activities. Such methodologies are crucial for the synthesis of novel compounds for further biological evaluation (Armarego & Reece, 1976).
Complex Formation : Research into mixed ligand-metal complexes of trimethylxanthine and dimethylpurine derivatives with other ligands like SCN and OCN ions has been conducted. These complexes have been characterized using various spectroscopic techniques, suggesting potential applications in coordination chemistry and material science (Shaker, 2011).
Pharmaceutical Applications : The structural modification of purine derivatives leads to the creation of novel compounds with potential therapeutic applications. For example, the synthesis of dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines highlights the role of purine analogs in developing peptides, glycopeptides, and PNA building blocks, which are significant in pharmaceutical chemistry (Barany et al., 2005).
Interaction Patterns in Pharmaceuticals : The study of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines (e.g., caffeine, theobromine, and theophylline) provides insights into the molecular basis of their pharmacological effects. This research is crucial for understanding how structural variations in purine derivatives can influence their biological activity and receptor binding properties (Latosinska et al., 2014).
Antimicrobial and Antituberculosis Activity : Some purine derivatives have been synthesized and screened for activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies of these compounds contribute to the development of new antimycobacterial agents, highlighting the potential of purine derivatives in addressing infectious diseases (Bakkestuen et al., 2005).
Propiedades
IUPAC Name |
1,3,9-trimethyl-8-[(3-nitrophenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c1-17-12-11(13(21)19(3)15(22)18(12)2)16-14(17)25-8-9-5-4-6-10(7-9)20(23)24/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZUXGBEJRBTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2937114.png)
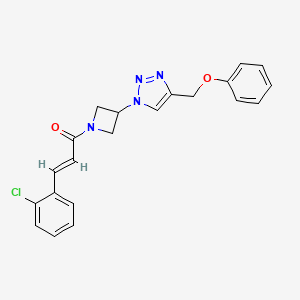

![5-(sec-butylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937117.png)
![2-[(2Z)-2-(1-Chloroethylidene)-4-oxo-1H-quinazolin-3-yl]acetonitrile](/img/structure/B2937118.png)
![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2937124.png)
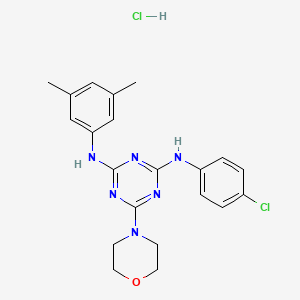

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2937128.png)

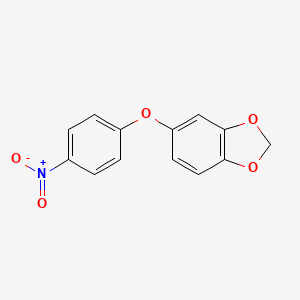
![2-N-[(Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,3-benzodiazole-2,5-diamine](/img/structure/B2937133.png)
